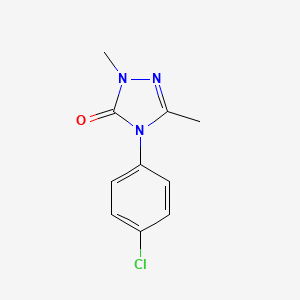
4-(4-Chlorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one
Übersicht
Beschreibung
4-(4-Chlorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one, also known as 4-CPMT, is a novel synthetic compound that has been recently developed and studied for its potential application in various scientific fields. 4-CPMT is a triazole derivative that is composed of a 4-chlorophenyl group, a 1,3-dimethyl group and a 1H-1,2,4-triazol-5(4H)-one moiety. 4-CPMT has been found to exhibit a range of interesting biological and chemical properties, making it a potential candidate for further scientific research and applications.
Wissenschaftliche Forschungsanwendungen
Triazoles, including 4-(4-Chlorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one, are a class of five-membered heterocyclic compounds notable for their diverse biological activities. This versatility stems from the structural variations possible with the same numbers of carbon and nitrogen atoms, enabling a broad range of applications in scientific research. Triazoles have attracted significant attention due to their potential in developing new pharmaceuticals with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as their activity against several neglected diseases (Ferreira et al., 2013).
Biologically Active Triazole Derivatives
The search for biologically active substances among 1,2,4-triazole derivatives has led to the discovery of compounds with antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. This pursuit reflects the need for more efficient synthetic methods that consider green chemistry, energy savings, and sustainability. New diseases, resistant bacteria, and neglected diseases affecting large populations highlight the urgency of finding new drug prototypes based on triazole derivatives (Ohloblina, 2022).
Environmental Presence and Degradation
The presence of chlorophenyl compounds, related structurally to 4-(4-Chlorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one, in the environment has been extensively studied, highlighting their ubiquity and persistence. These compounds, often products of incomplete combustion and various industrial processes, have moderate to high persistence depending on environmental conditions and exert toxic effects on aquatic and mammalian life (Krijgsheld & Gen, 1986).
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Understanding the affected pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action and potential therapeutic applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-2,5-dimethyl-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-7-12-13(2)10(15)14(7)9-5-3-8(11)4-6-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQQKMBICQHZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403969 | |
| Record name | 4-(4-Chlorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one | |
CAS RN |
494785-65-8 | |
| Record name | 4-(4-Chlorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



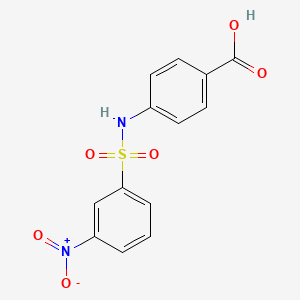
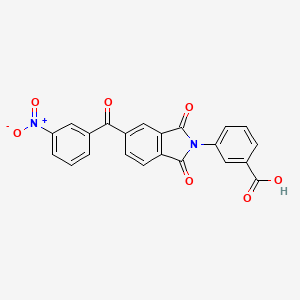
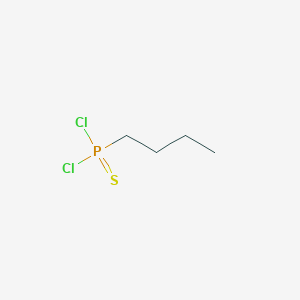
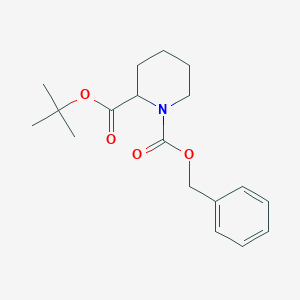
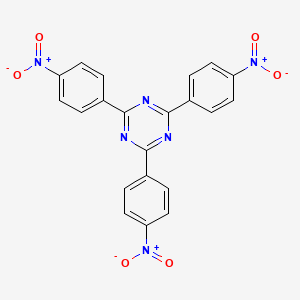
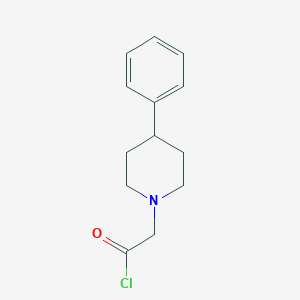

![2,3-dichloro-4-[(4-nitrophenyl)hydrazinylidene]but-2-enoic Acid](/img/structure/B1623263.png)

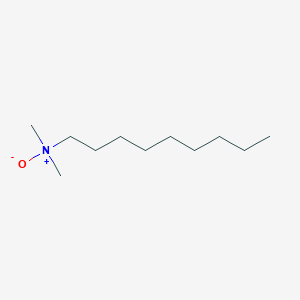
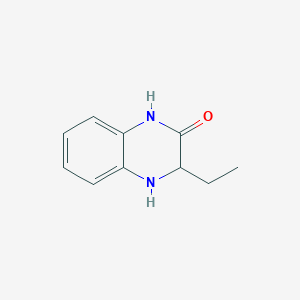
![3-(benzotriazol-1-yl)-N-[[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]propanamide](/img/structure/B1623268.png)

![5,6-Dihydro-benzo[H]cinnolin-3-ylamine](/img/structure/B1623271.png)